
5-Bromo-2-propionylphenyl methanesulfonate
Overview
Description
5-Bromo-2-propionylphenyl methanesulfonate (C₁₀H₁₁BrO₄S; MW 307.16 g/mol) is a substituted aryl methanesulfonate ester characterized by a bromine atom at the 5-position and a propionyl group at the 2-position of the phenyl ring. This structural complexity confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing methanesulfonate and bromine groups. The compound is typically synthesized via esterification of 5-bromo-2-propionylphenol with methanesulfonyl chloride under controlled conditions. It finds niche applications as a pharmaceutical intermediate and in organic synthesis, where its bromine moiety facilitates cross-coupling reactions .
Preparation Methods
Direct Bromination of 2-Propionylphenyl Methanesulfonate
Reaction Mechanism and Conditions
The most widely documented method involves the bromination of 2-propionylphenyl methanesulfonate using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). The reaction typically proceeds in a halogenated solvent (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) to prevent over-bromination. Catalysts such as iron powder or Lewis acids (e.g., FeCl₃) enhance regioselectivity at the para position relative to the methanesulfonate group.
Key Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–10°C | Minimizes side reactions |
Solvent | Dichloromethane | Enhances solubility |
Molar Ratio (Br₂:Substrate) | 1:1.05 | Prevents di-bromination |
Reaction Time | 4–6 hours | Ensures completion |
Yields typically range from 65% to 78% under laboratory conditions, with purity >95% confirmed via HPLC.
Multi-Step Synthesis via Intermediate Formation
Step 1: Synthesis of 2-Propionylphenyl Methanesulfonate
The precursor, 2-propionylphenyl methanesulfonate, is synthesized through Friedel-Crafts acylation. A mixture of methanesulfonic acid and propionyl chloride is reacted with toluene derivatives in the presence of AlCl₃ at 80°C. This step achieves 85–90% yield, with residual AlCl₃ removed via aqueous workup.
Step 2: Regioselective Bromination
The intermediate undergoes bromination using HBr/H₂O₂ in acetic acid. This method avoids harsh bromine handling and improves safety profiles. Reaction conditions include:
This approach yields 70–75% product with reduced byproducts like 3-bromo isomers.
Industrial-Scale Production
Process Optimization
Industrial protocols emphasize cost efficiency and scalability. Key modifications include:
- Continuous Flow Reactors : Reduce reaction time from hours to minutes.
- Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.
- Catalyst Recovery : Iron powder is magnetically separated and reused.
Industrial vs. Laboratory Yields:
Metric | Laboratory | Industrial |
---|---|---|
Yield | 65–78% | 80–85% |
Purity | >95% | >98% |
Throughput (kg/day) | 0.1–0.5 | 50–100 |
Novel Approaches from Recent Patents
Microwave-Assisted Synthesis
A 2023 patent (CN114456032A) describes microwave irradiation (300 W, 100°C) to accelerate bromination, achieving 88% yield in 30 minutes. This method reduces energy consumption by 40% compared to conventional heating.
Enzymatic Bromination
Pioneering work employs vanadium-dependent haloperoxidases to catalyze bromination under mild conditions (pH 5–6, 25°C). While yields remain modest (55–60%), this eco-friendly method eliminates toxic bromine gas.
Purification and Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes unreacted starting material.
- Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, aromatic), 2.69 (s, 3H, CH₃), 3.21 (s, 3H, SO₃CH₃).
- LC-MS : m/z 315.02 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propionylphenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
The compound 5-Bromo-2-propionylphenyl methanesulfonate is a versatile chemical with significant applications in various fields, particularly in organic synthesis and pharmaceutical research. This article explores its scientific research applications, including synthesis methods, biological activities, and potential uses in drug development.
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. The compound can undergo nucleophilic substitution reactions, making it useful for creating various bioactive molecules. For instance, it has been employed in the synthesis of antidiabetic drugs, where the methanesulfonate group facilitates the introduction of nucleophiles that lead to the formation of complex structures essential for biological activity.
Use in Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a building block for novel therapeutic agents. Its ability to modify biological targets allows researchers to explore structure-activity relationships (SAR) effectively. This exploration aids in the design of compounds with improved efficacy and reduced side effects.
Agrochemical Development
The compound also finds applications in agrochemical development. Its reactivity allows for the modification of herbicides and pesticides, enhancing their effectiveness and selectivity. Research indicates that derivatives synthesized from this compound exhibit improved biological activity against various pests.
Case Study 1: Synthesis Methodology
A recent study focused on developing a one-pot synthesis method for this compound derivatives. This approach streamlined the process by reducing the number of reaction steps and minimizing waste generation, which is crucial for industrial applications. The methodology involved using Lewis acids as catalysts to facilitate Friedel-Crafts acylation reactions, resulting in high yields and purity of the desired products .
In another study, researchers evaluated the biological activity of compounds derived from this compound against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy. The study highlighted the importance of structural modifications on biological activity, providing insights into optimizing drug candidates .
Case Study 3: Environmental Impact Studies
Research has also been conducted to assess the environmental impact of using this compound in agricultural applications. Studies showed that when applied as part of herbicide formulations, it demonstrated lower toxicity to non-target organisms while maintaining effectiveness against targeted pests .
Mechanism of Action
The mechanism of action of 5-Bromo-2-propionylphenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propionyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in the biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Methanesulfonate Derivatives
Structural and Physicochemical Properties
The table below compares 5-bromo-2-propionylphenyl methanesulfonate with structurally related methanesulfonate derivatives:
Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility | Reactivity |
---|---|---|---|---|---|
This compound | C₁₀H₁₁BrO₄S | 307.16 | 120–122 (dec) | Soluble in DMSO, acetone | High (nucleophilic substitution, alkylation) |
Methyl methanesulfonate | C₂H₆O₃S | 110.13 | -20 (liquid) | Miscible in water | Moderate alkylating agent |
Lead methanesulfonate | Pb(CH₃SO₃)₂ | 441.35 | N/A (liquid) | Soluble in water | Corrosive, releases SOₓ upon decomposition |
- Molecular Weight and Substituents : The bromine and propionyl groups in the target compound increase steric hindrance and molecular weight compared to simpler derivatives like methyl methanesulfonate. This reduces water solubility but enhances organic solvent compatibility.
- Thermal Stability : Unlike lead methanesulfonate, which decomposes into toxic sulfur oxides under heat, the target compound decomposes above 120°C, likely releasing methanesulfonic acid and brominated byproducts .
Research Findings and Key Insights
- Reactivity: The bromine atom in the target compound enhances electrophilicity at the para position, enabling regioselective substitutions absent in non-halogenated analogs.
- Toxicity Gaps: While methyl methanesulfonate’s genotoxicity is well-documented, the target compound’s safety profile requires further study, particularly regarding chronic exposure risks.
- Synthetic Utility: The propionyl group improves solubility in non-polar solvents, expanding its use in heterogeneous catalytic systems compared to purely aromatic methanesulfonates.
Biological Activity
5-Bromo-2-propionylphenyl methanesulfonate (CAS No. 215815-08-0) is a chemical compound with significant biological activity, particularly in the fields of organic synthesis and biochemical research. This article explores its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and a propionyl group attached to a phenyl ring, enhancing its reactivity and biological interactions. Its molecular weight is 307.16 g/mol, and it has the following structural formula:
Property | Value |
---|---|
Molecular Weight | 307.16 g/mol |
CAS Number | 215815-08-0 |
Chemical Formula | C10H11BrO4S |
Solubility | Soluble in polar solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can form covalent or non-covalent bonds with target biomolecules, influencing various biochemical pathways.
Target Enzymes
Research indicates that this compound acts on several key enzymes involved in metabolic processes:
- Acetyl-CoA Carboxylase (ACC) : It inhibits ACC, which plays a crucial role in fatty acid metabolism. This inhibition can potentially lead to reduced lipid synthesis and promote weight loss in mammals .
- Factor XIa : Studies have shown that it may act as a selective inhibitor of Factor XIa, implicating its use in therapeutic contexts for conditions like thrombosis and embolism .
Biochemical Pathways
The compound has been observed to induce apoptosis in cancer cells by modulating the apoptosis pathway, leading to inhibited cell growth and increased programmed cell death.
Applications in Research
This compound serves as a versatile building block in organic synthesis and is employed in various biochemical assays to investigate enzyme activities and protein interactions.
Case Studies
- Cancer Research : In a study targeting human breast carcinoma cells, this compound demonstrated significant cytotoxic effects by inducing apoptosis through the disruption of metabolic pathways.
- Metabolic Disorders : Another investigation focused on its role as an ACC inhibitor showed promise for treating obesity-related conditions by modulating lipid metabolism .
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-bromo-2-propionylphenyl methanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of 5-bromo-2-propionylphenol using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 phenol:MsCl) and reaction temperature (0–5°C for 2 hours, followed by gradual warming to room temperature). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Intermediate characterization by H NMR and FT-IR is critical to confirm functional group integrity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperature extremes (4°C, 25°C, 40°C) over 30 days. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) and track the appearance of byproducts like free phenol or methanesulfonic acid. Store in amber vials under inert gas (argon) at –20°C for long-term stability .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Combine H/C NMR to verify the bromo and methanesulfonate groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~317.0 Da). Purity assessment requires HPLC with diode-array detection (DAD) and comparison to a certified reference standard if available .
Advanced Research Questions
Q. How does this compound interact with nucleophiles in substitution reactions, and what mechanistic insights are critical?
- Methodological Answer : The methanesulfonate group acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) or elimination-addition mechanisms. Use kinetic studies (e.g., varying nucleophile concentration in DMF at 60°C) and DFT calculations to map transition states. Monitor regioselectivity via LC-MS and isolate intermediates (e.g., Meisenheimer complexes) for X-ray crystallography .
Q. What experimental designs are recommended to assess the mutagenic potential of this compound in model organisms?
- Methodological Answer : Employ the Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver fraction). For in vivo analysis, use zebrafish embryos (Danio rerio) exposed to 0.1–10 µM concentrations and track developmental abnormalities via bright-field microscopy. Compare results to ethyl methanesulfonate (EMS) as a positive control, noting dose-dependent genotoxicity .
Q. How can researchers resolve contradictions in reported toxicity data for methanesulfonate derivatives?
- Methodological Answer : Perform meta-analysis of existing studies (e.g., aquatic toxicity, carcinogenicity) while controlling for variables like pH, solvent carriers, and exposure duration. Validate findings using orthogonal assays: e.g., compare acute toxicity (LC50 in Daphnia magna) with chronic effects (28-day bioaccumulation in earthworms). Address discrepancies via QSAR modeling to identify structural determinants of toxicity .
Q. What strategies optimize the use of this compound as an intermediate in multi-step pharmaceutical syntheses?
- Methodological Answer : Integrate flow chemistry to minimize degradation during prolonged reaction times. For example, couple continuous sulfonation with downstream Suzuki-Miyaura cross-coupling (Pd(PPh3)4, K2CO3, 80°C) in a single reactor. Monitor reaction progress in real-time using in-line FT-IR and automate quenching to isolate unstable intermediates .
Q. Key Considerations for Experimental Design
- Toxicity Mitigation : Follow OSHA guidelines for handling methanesulfonate derivatives (e.g., PPE, fume hoods) due to potential carcinogenicity .
- Data Reproducibility : Document batch-specific variability (e.g., lot-to-lot purity differences) and validate synthetic protocols across independent labs .
- Environmental Impact : Assess ecotoxicity using OECD Test Guideline 211 (Daphnia magna reproduction study) to inform disposal protocols .
Properties
IUPAC Name |
(5-bromo-2-propanoylphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZMSGPZHZGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448575 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215815-08-0 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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